molecular formula C19H19NO3 B2877946 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione CAS No. 620932-43-6

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione

Cat. No.: B2877946
CAS No.: 620932-43-6
M. Wt: 309.365
InChI Key: RSGPKVLSRLPEID-UHFFFAOYSA-N
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Description

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione is a synthetic indole derivative. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, like other indole derivatives, is of interest for its potential therapeutic properties and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized indole derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

7-Methyl-1-(4-propoxybenzyl)indoline-2,3-dione is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

7-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-11-23-15-9-7-14(8-10-15)12-20-17-13(2)5-4-6-16(17)18(21)19(20)22/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGPKVLSRLPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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